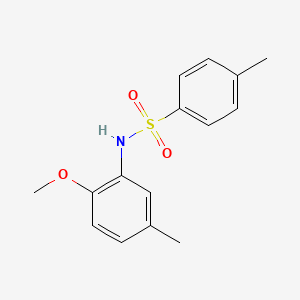

N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide

Description

N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide (CAS: 116-41-6) is a sulfonamide derivative characterized by the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.37 g/mol. The compound features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 5-position on the aniline ring, which is further substituted with a 4-methylbenzenesulfonamide moiety.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-11-4-7-13(8-5-11)20(17,18)16-14-10-12(2)6-9-15(14)19-3/h4-10,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYAIVOXDZTGTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901203206 | |

| Record name | N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-41-6 | |

| Record name | N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901203206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide typically involves the reaction of 2-methoxy-5-methylaniline with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Scientific Research Applications of N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide

This compound is an organic compound with the molecular formula . It features a methoxy group, a methyl group, and a sulfonamide group attached to a benzene ring. Due to its unique chemical properties, this compound is used in various scientific research applications.

Preparation Methods

This compound is synthesized by reacting 2-methoxy-5-methylaniline with 4-methylbenzenesulfonyl chloride. This reaction is performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid produced during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

In industrial settings, the production of this compound can be scaled up using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-product formation. The product is then purified using recrystallization or chromatography.

Chemical Reactions

This compound can undergo several chemical reactions:

- Oxidation: The methoxy group can be oxidized to form a hydroxyl group. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction: A nitro group, if present, can be reduced to an amine group. Reducing agents such as sodium borohydride () or lithium aluminum hydride () are used.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or thiols can be used in substitution reactions.

The specific reagents and conditions used determine the major products formed from these reactions. For example, oxidizing the methoxy group can yield a hydroxyl derivative, while reducing a nitro group can produce an amine derivative.

Areas of Application

This compound has a wide range of applications in scientific research:

- Chemistry: It serves as a building block in synthesizing more complex molecules.

- Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

- Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

- Industry: It is used in producing specialty chemicals and as an intermediate in various chemical processes.

Biological Activities

The biological activity of this compound is mainly attributed to its sulfonamide functional group, which allows it to mimic natural substrates and inhibit specific enzymes. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The compound's methoxy and methyl groups enhance its lipophilicity, facilitating cellular penetration and interaction with molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with the active sites of enzymes, blocking their function.

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties: Preliminary studies indicate that it may also exert anti-inflammatory effects, although further research is necessary to elucidate these pathways.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy

- Anti-inflammatory Potential

- Cytotoxicity Studies

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N-phenylaniline | Contains a methoxy group | Antimicrobial |

| N-(3-methoxyphenyl)benzamide | Methyl groups on the aromatic ring | Anticancer |

| N-(2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide | Additional methyl groups | Enhanced lipophilicity |

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide (CAS: 81256-11-3)

- Structural Difference : Replacement of the methoxy group (-OCH₃) with a hydroxyl group (-OH) at the 2-position.

- Higher metabolic susceptibility, as hydroxyl groups are prone to glucuronidation or sulfation compared to stable methoxy groups. Example: highlights its synthesis via flash chromatography (85% yield), suggesting similar synthetic accessibility to the methoxy analog .

N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

- Structural Difference : Substitution of the phenyl ring with a pyridine ring containing a bromine atom at the 3-position.

- Impact on Properties :

- Enhanced electrophilicity due to bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).

- Crystal structure analysis () reveals a dihedral angle of 66.87° between the pyridine and benzene rings, influencing molecular packing and solubility.

- Role as a key intermediate in the synthesis of TGX221, a PI3K p110β inhibitor, underscores its pharmaceutical relevance .

Heterocyclic Analogues

N-(2-Methoxy-5-methylphenyl)imidazole (3t) and Pyrrole (3u)

- Structural Difference : Replacement of the sulfonamide group with imidazole or pyrrole rings.

- Reduced acidity compared to sulfonamides, altering ionization states under physiological conditions .

N-(4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)phenyl)-4-methylbenzenesulfonamide (ke3)

- Structural Difference : Incorporation of a 1,2,3-triazole ring linked to an acetyl group.

- Impact on Properties :

Pharmacologically Active Derivatives

N-5-Dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide (NSC 343 499)

- Structural Difference : Acridine core with a methylsulfonamide substituent.

- Impact on Properties: 16-fold higher DNA binding affinity (Ka = 2.1 × 10⁶ M⁻¹) compared to amsacrine, attributed to the sulfonamide group’s intercalation-enhancing effects.

4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide

- Structural Difference : Ethyl-linked benzamide and sulfamoyl groups.

- Impact on Properties :

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* |

|---|---|---|---|---|---|

| N-(2-Methoxy-5-methylphenyl)-4-methylbenzenesulfonamide | 116-41-6 | C₁₅H₁₇NO₃S | 291.37 | 2-OCH₃, 5-CH₃, sulfonamide | ~2.5 |

| N-(2-Hydroxy-5-methylphenyl)-4-methylbenzenesulfonamide | 81256-11-3 | C₁₄H₁₅NO₃S | 277.34 | 2-OH, 5-CH₃, sulfonamide | ~1.8 |

| N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide | - | C₁₃H₁₃BrN₂O₂S | 357.23 | 3-Br, pyridine, sulfonamide | ~2.7 |

| NSC 343 499 | - | C₂₆H₂₆N₄O₃S | 474.58 | Acridine, sulfonamide | ~1.1 |

*Estimated using fragment-based methods.

Biological Activity

N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound is primarily attributed to its sulfonamide functional group, which allows it to mimic natural substrates and inhibit specific enzymes. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The compound's methoxy and methyl groups enhance its lipophilicity, facilitating cellular penetration and interaction with molecular targets.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active sites of enzymes, blocking their function.

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties: Preliminary studies indicate that it may also exert anti-inflammatory effects, although further research is necessary to elucidate these pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other sulfonamide derivatives. Below is a table summarizing key structural features and biological activities of related compounds.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-N-phenylaniline | Contains a methoxy group | Antimicrobial |

| N-(3-methoxyphenyl)benzamide | Methyl groups on the aromatic ring | Anticancer |

| N-(2-methoxyphenyl)-3,4-dimethylbenzenesulfonamide | Additional methyl groups | Enhanced lipophilicity |

This comparison highlights how variations in substituents can influence the compound's solubility, reactivity, and overall biological efficacy.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antimicrobial Efficacy:

- Anti-inflammatory Potential:

- Cytotoxicity Studies:

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide?

The synthesis involves a two-step protocol:

- Step 1 : Iodination of 4-methylanisole at 70°C for 5 hours.

- Step 2 : N-arylation with p-toluenesulfonamide at 150°C for 24 hours under catalytic conditions.

Purification via flash column chromatography (hexane/diethyl ether, 1:1) yields the product (78% yield). Key characterization includes NMR (δH and δC), IR (NH stretch at ~3267–3400 cm⁻¹), and mass spectrometry (m/z 314.0809 [MNa⁺]) .

Q. How is the molecular structure of this compound characterized experimentally?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions).

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and electronic environments. IR identifies sulfonamide (–SO₂NH–) and methoxy (–OCH₃) groups.

- Elemental analysis : Validates stoichiometry (e.g., C, H, N, S content) .

Q. What pharmacological activities are associated with sulfonamide derivatives like this compound?

Sulfonamides exhibit antibacterial, anti-inflammatory, and antitumor properties. Biological assays (e.g., microbial growth inhibition, cytokine profiling) are used to validate activity. For example, in vitro antibacterial testing against Staphylococcus aureus and Escherichia coli can quantify minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Modify substituents (e.g., replace methoxy with halogen or alkyl groups).

- Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Standardized assays : Control variables (e.g., cell line, pH, temperature).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers.

- Mechanistic studies : Probe off-target effects via proteomics or transcriptomics .

Q. How can computational chemistry enhance understanding of this compound’s reactivity?

- Molecular Electrostatic Potential (MEP) : Maps electron-rich/poor regions to predict nucleophilic/electrophilic sites.

- Density Functional Theory (DFT) : Calculates thermodynamic stability, HOMO-LUMO gaps, and reaction pathways.

- Molecular Dynamics (MD) : Simulates ligand-receptor interactions in solvated environments .

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters).

- Nanoparticle encapsulation : Use liposomes or polymeric carriers.

- Co-crystallization : Enhance aqueous solubility via co-formers (e.g., citric acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.